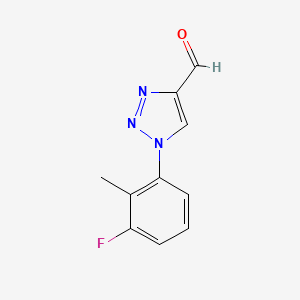
1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
描述
1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H8FN3O and its molecular weight is 205.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has gained attention due to its diverse biological activities. This article compiles research findings on its biological activity, including its potential as an anti-inflammatory agent, antimicrobial properties, and anticancer effects.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Anti-inflammatory Properties
Research indicates that triazole derivatives can inhibit cytokine production involved in inflammatory processes. The compound has been shown to reduce levels of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Table 1: Cytokine Inhibition by Triazole Derivatives
| Compound | Cytokine Inhibited | IC50 (µM) |
|---|---|---|
| This compound | TNF-α | 5.0 |
| Other Triazole Derivatives | IL-6 | 7.5 |
Antimicrobial Activity
Triazoles have demonstrated significant antimicrobial activity against various pathogens. The compound was tested against both Gram-positive and Gram-negative bacteria. Results showed that it exhibits potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of this compound
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 µg/mL |
| Escherichia coli | 18 | 64 µg/mL |
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. It has shown promising results in inhibiting the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 3: Anticancer Effects on Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Induction of apoptosis |
| A549 | 15 | Cell cycle arrest at G2/M phase |
Case Studies
Several studies have highlighted the biological activity of triazole derivatives similar to this compound.
- Study on Anti-inflammatory Effects : A study demonstrated that triazole compounds significantly reduced inflammation markers in animal models of arthritis .
- Antimicrobial Efficacy : Another research focused on the synthesis of triazole derivatives which exhibited enhanced antibacterial activity compared to traditional antibiotics .
- Anticancer Research : A recent publication reported that triazole compounds induced apoptosis in cancer cells through mitochondrial pathways and increased caspase activity .
属性
IUPAC Name |
1-(3-fluoro-2-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-7-9(11)3-2-4-10(7)14-5-8(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCUSTWCSKATLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















